Cas no 904817-08-9 (Benzeneacetonitrile,3-hydroxy-a-(phenylamino)-)

Benzeneacetonitrile, 3-hydroxy-α-(phenylamino)- is a specialized organic compound featuring a nitrile group, a hydroxyl substituent at the 3-position, and an α-phenylamino moiety. This structure imparts unique reactivity, making it valuable as an intermediate in fine chemical synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both hydroxyl and phenylamino groups enhances its potential for further functionalization, enabling diverse derivatization pathways. Its nitrile functionality offers versatility in nucleophilic addition or hydrolysis reactions. The compound’s well-defined molecular architecture ensures consistent performance in synthetic applications, supporting precise control over reaction outcomes. Suitable for controlled laboratory use, it requires handling under standard safety protocols due to its reactive nature.
Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- structure
904817-08-9 structure
Product Name:Benzeneacetonitrile,3-hydroxy-a-(phenylamino)-
CAS No:904817-08-9
MF:C14H12N2O
MW:224.257883071899
MDL:MFCD06245469
CID:797736
PubChem ID:2771792
Update Time:2025-05-19

Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile,3-hydroxy-a-(phenylamino)-
    • (3-HYDROXYPHENYL)PHENYLAMINOACETONITRILE
    • (3-HYDROXY-PHENYL)-PHENYLAMINO-ACETONITRILE
    • 2-anilino-2-(3-hydroxyphenyl)acetonitrile
    • GL-0295
    • Anilino(3-hydroxyphenyl)acetonitrile
    • SB79771
    • AKOS005254709
    • (3-Hydroxyphenyl)(phenylamino)acetonitrile
    • 904817-08-9
    • (3-Hydroxyphenyl)-phenylamino-acetonitrile
    • 2-(3-hydroxyphenyl)-2-(phenylamino)acetonitrile
    • MFCD06245469
    • PS-3083
    • DTXSID50378089
    • MDL: MFCD06245469
    • Inchi: 1S/C14H12N2O/c15-10-14(11-5-4-8-13(17)9-11)16-12-6-2-1-3-7-12/h1-9,14,16-17H
    • InChI Key: KDZOTVHBVVFYNK-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(=C1)C(C#N)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 224.09500
  • Monoisotopic Mass: 224.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 56Ų

Experimental Properties

  • Density: 1.255
  • Boiling Point: 442.3°Cat760mmHg
  • Flash Point: 221.3°C
  • Refractive Index: 1.67
  • PSA: 56.05000
  • LogP: 3.14198

Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- Security Information

  • Hazardous Material Identification: T

Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:904817-08-9)Benzeneacetonitrile,3-hydroxy-a-(phenylamino)-
Order Number:A1197873
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:34
Price ($):505.0
Email:sales@amadischem.com

Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- Related Literature

Additional information on Benzeneacetonitrile,3-hydroxy-a-(phenylamino)-

Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- (CAS No. 904817-08-9): A Comprehensive Overview

Benzeneacetonitrile,3-hydroxy-a-(phenylamino)-, also known by its CAS registry number CAS No. 904817-08-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzene ring with a nitrile group and a hydroxyl-substituted phenylamino moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery, material science, and chemical synthesis.

The chemical structure of Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- is notable for its aromaticity and the presence of electron-withdrawing groups such as the nitrile (-CN) and hydroxyl (-OH) functionalities. These groups influence the compound's electronic properties, making it a valuable substrate for various chemical reactions. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the development of potential anticancer agents.

One of the most recent advancements involving this compound is its use as an intermediate in the synthesis of tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer progression. By incorporating Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- into drug design strategies, researchers have been able to develop compounds with enhanced selectivity and efficacy against specific cancer cell lines.

In addition to its role in pharmaceuticals, this compound has also been explored for its potential in materials science. The aromaticity and functional groups present in Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- make it a candidate for use in the development of advanced materials such as conductive polymers and organic semiconductors. Recent research has focused on understanding its electronic properties and how they can be tailored for specific applications.

The synthesis of Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. These methods have been optimized to improve yield and purity, ensuring that the compound is readily available for further research and development. The availability of this compound has facilitated its use in high-throughput screening assays, where it has demonstrated promising activity against various biological targets.

From an environmental perspective, the stability and biodegradability of Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- are critical considerations. Recent studies have evaluated its environmental fate and toxicity profile, providing insights into its potential impact on ecosystems. These findings are essential for guiding safe handling practices and regulatory compliance.

In conclusion, Benzeneacetonitrile,3-hydroxy-a-(phenylamino)- (CAS No. 904817-08-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it a valuable tool in drug discovery, materials science, and chemical synthesis. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:904817-08-9)Benzeneacetonitrile,3-hydroxy-a-(phenylamino)-
A1197873
Purity:99%
Quantity:1g
Price ($):505.0
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